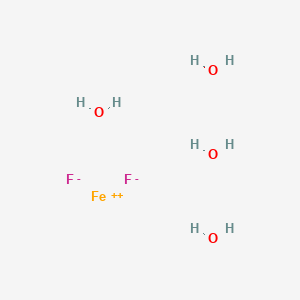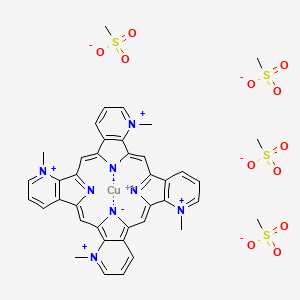![molecular formula C7H4IN3O2 B1507037 3-Iodo-5-nitro-imidazo[1,2-A]pyridine CAS No. 885276-56-2](/img/structure/B1507037.png)
3-Iodo-5-nitro-imidazo[1,2-A]pyridine
描述
3-Iodo-5-nitro-imidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of an imidazo[1,2-A]pyridine core structure, an iodine atom at the 3-position, and a nitro group at the 5-position. This compound belongs to the class of imidazo[1,2-A]pyridines, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by subsequent reduction and derivatization.
Metal-Catalyzed Coupling Reactions: Modern synthetic methods often employ metal-catalyzed coupling reactions, such as those using copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods allow for the functionalization of the core scaffold.
Industrial Production Methods: Industrial routes typically involve condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones, with subsequent reduction and derivatization steps.
Types of Reactions:
Oxidation: The nitro group can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium iodide (NaI) and various amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitric acid derivatives.
Reduction: Amines, hydrazine derivatives.
Substitution: Iodinated amines, iodinated heterocycles.
科学研究应用
3-Iodo-5-nitro-imidazo[1,2-A]pyridine has found applications in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitubercular properties.
Medicine: It has been investigated for its potential use in drug design and development, particularly in the treatment of infections and inflammatory diseases.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-Iodo-5-nitro-imidazo[1,2-A]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophilic sites on biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate biological processes and lead to therapeutic effects.
相似化合物的比较
3-Iodo-5-nitro-imidazo[1,2-A]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-A]pyridine core. Similar compounds include:
Imidazo[1,2-A]pyridine: The parent compound without substitutions.
3-Iodo-imidazo[1,2-A]pyridine: Lacking the nitro group.
5-Nitro-imidazo[1,2-A]pyridine: Lacking the iodine atom.
These compounds differ in their biological and chemical properties due to the presence or absence of the iodine and nitro groups, highlighting the uniqueness of this compound.
属性
IUPAC Name |
3-iodo-5-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4-9-6-2-1-3-7(10(5)6)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVLVQEHWMTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722991 | |
| Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-56-2 | |
| Record name | 3-Iodo-5-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B1506979.png)

![5-Thiophen-2-YL-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl](/img/structure/B1506981.png)
![1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane](/img/structure/B1506982.png)
